molecular formula C10H14N2O2S B11881374 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine CAS No. 1046815-84-2

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine

Cat. No.: B11881374
CAS No.: 1046815-84-2
M. Wt: 226.30 g/mol
InChI Key: SGYAQZDDLVUVOG-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a methylsulfonyl group attached to the tetrahydroisoquinoline core. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups.

Scientific Research Applications

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-6-amine is unique due to its specific structural features and the presence of the methylsulfonyl group, which imparts distinct chemical and biological properties. Its tetrahydroisoquinoline core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.

Properties

CAS No.

1046815-84-2

Molecular Formula

C10H14N2O2S

Molecular Weight

226.30 g/mol

IUPAC Name

2-methylsulfonyl-3,4-dihydro-1H-isoquinolin-6-amine

InChI

InChI=1S/C10H14N2O2S/c1-15(13,14)12-5-4-8-6-10(11)3-2-9(8)7-12/h2-3,6H,4-5,7,11H2,1H3

InChI Key

SGYAQZDDLVUVOG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C(C1)C=CC(=C2)N

Origin of Product

United States

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